![molecular formula C32H26N4O5 B094391 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- CAS No. 16195-23-6](/img/structure/B94391.png)
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- is a synthetic organic compound that has been widely used in scientific research. It is commonly referred to as Sudan III, which is a red dye that is used in histology and microscopy for staining lipids and fatty tissues.
Mecanismo De Acción
Sudan III is a lipophilic dye that binds to lipids and fatty tissues. It stains the lipids and makes them visible under a microscope. The dye is not soluble in water, but it can be dissolved in organic solvents such as ethanol and xylene.
Efectos Bioquímicos Y Fisiológicos
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and does not cause any harm to the environment. However, it should be handled with care as it is a flammable substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Sudan III is its ability to stain lipids and fatty tissues, which makes it a valuable tool in histology and microscopy. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. Sudan III is not a specific stain for lipids and can also stain other substances such as proteins. It is also not a quantitative stain, which means that it does not provide accurate measurements of lipid content.
Direcciones Futuras
There are several future directions for the use of Sudan III in scientific research. One area of research is the development of more specific stains for lipids that can differentiate between different types of lipids. Another area of research is the use of Sudan III in the detection of lipid-related diseases such as obesity and diabetes. Additionally, Sudan III can be used in the development of new drugs that target lipid metabolism.
Métodos De Síntesis
Sudan III can be synthesized through a diazo coupling reaction between 2-amino-5-nitrophenol and 2-methoxy-5-nitrobenzenediazonium tetrafluoroborate. The reaction is carried out in the presence of sodium acetate and acetic acid, which acts as a catalyst. The product is then purified using column chromatography to obtain pure Sudan III.
Aplicaciones Científicas De Investigación
Sudan III has been widely used in scientific research due to its ability to stain lipids and fatty tissues. It is commonly used in histology and microscopy to identify the presence of lipids in tissues. Sudan III has also been used in the detection of oil spills in water bodies.
Propiedades
Número CAS |
16195-23-6 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- |
Fórmula molecular |
C32H26N4O5 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C32H26N4O5/c1-40-27-15-9-8-14-25(27)34-32(39)24-18-20-10-6-7-13-23(20)29(30(24)37)36-35-26-19-21(16-17-28(26)41-2)31(38)33-22-11-4-3-5-12-22/h3-19,37H,1-2H3,(H,33,38)(H,34,39) |
Clave InChI |
HTIYWMBRMPXSEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
Otros números CAS |
16195-23-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



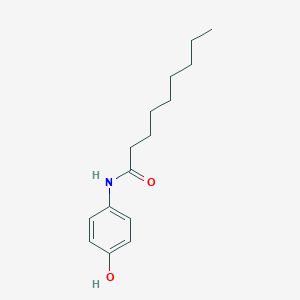
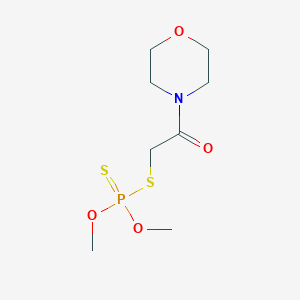

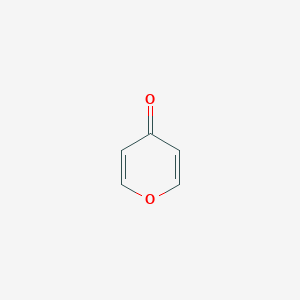
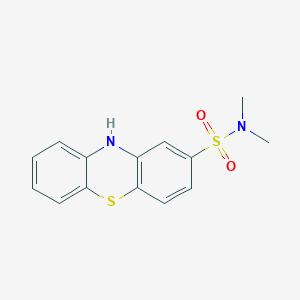
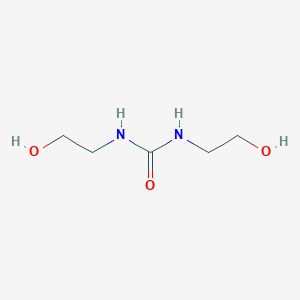
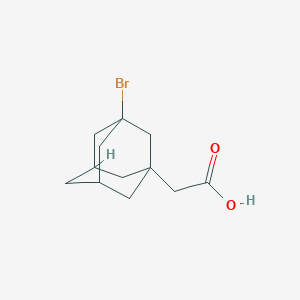
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
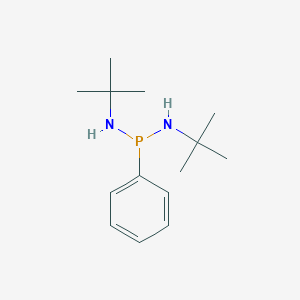
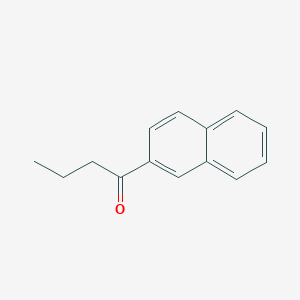
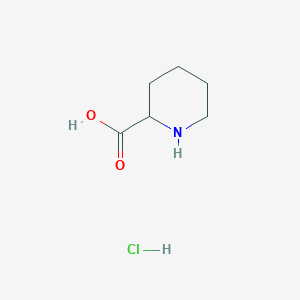
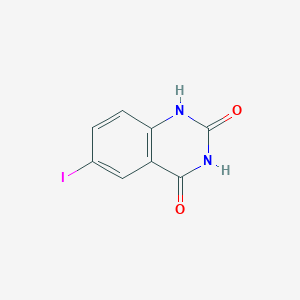
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)